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Introduction

Tirabrutinib (ONO/GS-4059) is a potent and highly selective second-generation, irreversible
inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase in
the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival,
and differentiation of B-cells.[2][3] In many B-cell malignancies, including various types of
lymphoma, the BCR pathway is constitutively active, promoting cancer cell survival and
proliferation. Tirabrutinib covalently binds to the cysteine 481 residue in the active site of BTK,
leading to its irreversible inhibition.[2] This action blocks downstream signaling cascades,
including the NF-kB, AKT, and ERK pathways, ultimately inducing apoptosis in malignant B-
cells.[4] These application notes provide detailed protocols for inducing and quantifying
apoptosis in lymphoma cell lines using tirabrutinib, as well as methods to confirm its
mechanism of action.

Data Presentation

The following tables summarize the anti-proliferative and inhibitory effects of tirabrutinib on
various lymphoma cell lines as reported in the literature.

Table 1: Anti-Proliferative Activity of Tirabrutinib in Lymphoma Cell Lines
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. Lymphoma
Cell Line IC50 / EC50 (nM) Reference
Subtype

Activated B-Cell Like
Diffuse Large B-Cell

TMD8 3.59 [4]
Lymphoma (ABC-

DLBCL)

Activated B-Cell Like
Diffuse Large B-Cell

TMD8 4.5 [5]
Lymphoma (ABC-

DLBCL)

Activated B-Cell Like
Diffuse Large B-Cell

U-2932 27.6 [4]
Lymphoma (ABC-

DLBCL)

Activated B-Cell Like
Diffuse Large B-Cell

OCI-LY10 ~3000 [5]
Lymphoma (ABC-

DLBCL)

Activated B-Cell Like
Diffuse Large B-Cell

HBL1 ~3000 [5]
Lymphoma (ABC-

DLBCL)

Germinal Center B-
Cell Like Diffuse

Pfeiffer Large B-Cell ~3000 [5]
Lymphoma (GCB-
DLBCL)
Mantle Cell

REC1 33 [5]
Lymphoma (MCL)

Table 2: Inhibitory Activity of Tirabrutinib on BTK Autophosphorylation
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. IC50 for p-BTK (Tyr-223)
Cell Line o Reference
Inhibition (nM)

TMDS8 23.9 [4]

U-2932 12.0 [4]

Signaling Pathway

The diagram below illustrates the mechanism of action of tirabrutinib in the B-cell receptor

signaling pathway, leading to the induction of apoptosis.
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Tirabrutinib Mechanism of Action
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Caption: Tirabrutinib inhibits BTK, blocking downstream pro-survival pathways and inducing
apoptosis.

Experimental Protocols
Cell Culture of Lymphoma Cell Lines

This protocol provides general guidelines for the culture of commonly used lymphoma cell lines
sensitive to tirabrutinib.

Materials:
e Cell Lines: TMDS8, U-2932, OCI-LY10 (or other relevant lymphoma cell lines)
e Growth Media:

o TMD8 and U-2932: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum
(FBS), 2 mM L-glutamine, 10 mM HEPES, and 1% Penicillin-Streptomycin.[5]

o OCI-LY10: IMDM medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.[5]
e Phosphate Buffered Saline (PBS), sterile
e Trypan Blue solution
e Incubator (37°C, 5% CO2)
o Centrifuge
e Hemocytometer or automated cell counter
Procedure:
e Maintain lymphoma cell lines in suspension culture in T-75 flasks.

o Monitor cell density and viability regularly using a hemocytometer and Trypan Blue
exclusion.
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e For subculturing, split the cells 1:3 to 1:5 twice a week to maintain a density between 0.5 x
1076 and 1.5 x 10”6 cells/mL.

o To passage, transfer the required volume of cell suspension to a new flask containing fresh,
pre-warmed growth medium.

o Before any experiment, ensure cells are in the logarithmic growth phase and have a viability
of >95%.

Assessment of Apoptosis by Annexin V and Propidium
lodide (PI) Staining

This protocol describes the quantification of apoptotic cells using flow cytometry based on the
externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity
(assessed by PI).
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Annexin V Apoptosis Assay Workflow
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Caption: Workflow for assessing apoptosis using Annexin V and Propidium lodide staining.

Materials:
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Lymphoma cells treated with tirabrutinib (and appropriate controls: untreated, vehicle
control)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
10X Binding Buffer)

Cold PBS

Flow cytometer

Procedure:

Seed lymphoma cells at a density of 0.5 x 1076 cells/mL in 6-well plates.

Treat cells with various concentrations of tirabrutinib (e.g., ranging from 1 nM to 10 uM) or
vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).

Harvest approximately 1-5 x 1075 cells by centrifugation at 300 x g for 5 minutes.

Wash the cells once with cold PBS and centrifuge again.

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

Resuspend the cell pellet in 100 pL of 1X Binding Buffer.

Add 5 pL of Annexin V-FITC and 5 pL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 pL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour.

Data Analysis:

o Live cells: Annexin V-negative and Pl-negative

o Early apoptotic cells: Annexin V-positive and Pl-negative
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o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive

o Necrotic cells: Annexin V-negative and PI-positive

Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases, caspase-3 and caspase-7, as
a marker of apoptosis induction.

Materials:

o Lymphoma cells treated with tirabrutinib in a white-walled 96-well plate
o Caspase-Glo® 3/7 Assay System (Promega)

e Luminometer

Procedure:

Seed 10,000 cells per well in 100 uL of culture medium in a white-walled 96-well plate.
o Treat cells with a range of tirabrutinib concentrations and controls.

 Incubate for the desired duration (e.g., 24 hours).

o Allow the plate to equilibrate to room temperature for 30 minutes.

o Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
e Add 100 pL of the Caspase-Glo® 3/7 Reagent to each well.

» Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
¢ Incubate at room temperature for 1-3 hours, protected from light.

o Measure the luminescence of each well using a luminometer. The luminescent signal is
proportional to the amount of caspase activity.

Western Blotting for BTK Phosphorylation
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This protocol is to confirm the on-target effect of tirabrutinib by assessing the phosphorylation
status of BTK at Tyr-223.

Western Blot Workflow for p-BTK
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Caption: Workflow for detecting BTK phosphorylation via Western Blotting.

Materials:

Lymphoma cells treated with tirabrutinib

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer
PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary Antibodies:

o Rabbit anti-phospho-BTK (Tyr-223)
o Rabbit anti-BTK

o Mouse anti-B-actin (loading control)
Secondary Antibodies:

o HRP-conjugated anti-rabbit IgG

o HRP-conjugated anti-mouse 1gG
Chemiluminescent substrate

Imaging system

Procedure:
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e Treat TMDS8 or U-2932 cells with various concentrations of tirabrutinib for 1-4 hours.[4]
e Harvest and wash the cells with cold PBS.

e Lyse the cells in ice-cold lysis buffer.

o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Determine the protein concentration of the supernatant using a BCA assay.

o Denature equal amounts of protein (e.g., 20-30 pg) by boiling in Laemmli sample buffer.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the primary antibody (e.g., anti-p-BTK) overnight at 4°C,
following the manufacturer's recommended dilution.

¢ \Wash the membrane three times with TBST.

¢ Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

e Wash the membrane three times with TBST.

o Apply the chemiluminescent substrate and visualize the protein bands using an imaging
system.

» Strip the membrane and re-probe for total BTK and (3-actin to ensure equal loading.

Conclusion

Tirabrutinib effectively induces apoptosis in sensitive lymphoma cell lines by inhibiting the
BTK signaling pathway. The protocols outlined in these application notes provide a framework
for researchers to investigate the apoptotic effects of tirabrutinib and to confirm its mechanism
of action in a laboratory setting. Accurate quantification of apoptosis and confirmation of on-
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target effects are crucial for the pre-clinical evaluation of this and other targeted therapies in
lymphoma research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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